molecular formula C16H19N3O3S B2977069 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide CAS No. 881291-56-1

3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide

Cat. No.: B2977069
CAS No.: 881291-56-1
M. Wt: 333.41
InChI Key: FSIUQPYGSPWCRT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. This benzamide-sulfonamide hybrid compound features a modular structure common in the development of small-molecule inhibitors for various biological targets. Compounds within this structural class have been investigated as potential inhibitors of the NLRP3 inflammasome, a multiprotein complex critical in the innate immune response that is a promising target for conditions like Alzheimer's disease and acute myocardial infarction . Furthermore, analogous sulfonamide-containing benzamides have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase . SIRT2 inhibition has shown protective effects in models of neurodegenerative diseases, such as Huntington's and Parkinson's disease, by reducing pathogenic protein aggregation . The specific substituents on the benzamide and sulfonamide moieties are known to be critical for target potency and selectivity, making this compound a valuable scaffold for further structure-activity relationship (SAR) studies . Researchers can utilize this compound for exploring new therapeutic pathways, optimizing lead compounds, and studying the mechanisms of inflammation and neurodegeneration. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(dimethylamino)-N-[4-(methylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-17-23(21,22)15-9-7-13(8-10-15)18-16(20)12-5-4-6-14(11-12)19(2)3/h4-11,17H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIUQPYGSPWCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of benzene to form nitrobenzene.

    Reduction: The reduction of nitrobenzene to aniline.

    Acylation: The acylation of aniline to form N-phenylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methylsulfamoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from

lists benzamide derivatives with peptide-like substituents, such as N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (compound 9). These analogs feature:

  • Alkoxy groups (e.g., butoxy, pentyloxy) on the phenyl ring.
  • Hydroxy-phenylpropan-2-yl amino substituents, creating chiral centers.

Key Differences :

  • The target compound lacks chiral centers and peptide-like chains, simplifying synthesis.
Sulfamoyl-Containing Benzamides from

highlights N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide, a kinase inhibitor candidate. Comparisons include:

Property Target Compound Patent Compound ()
Sulfamoyl Group -SO₂NHCH₃ (methylsulfamoyl) -SO₂NH-linked quinoxaline heterocycle
Complexity Low molecular weight, no heterocycles High complexity with quinoxaline core
Therapeutic Potential Unspecified (likely narrower scope) Explicit kinase inhibition (e.g., PKI-587)

Implications :

  • The target compound’s simpler structure may offer synthetic accessibility but reduced target specificity compared to kinase-focused analogs.
Fluorinated Benzamides from

lists fluorinated analogs like N-(3,4-difluorophenyl)-3-methylbenzamide (CAS 346720-59-0). These compounds feature:

  • Fluorine atoms on the phenyl ring, enhancing metabolic stability and lipophilicity.
  • Methyl or amino groups modifying electronic properties.

Physicochemical Comparison :

Property Target Compound Fluorinated Analog (e.g., 346720-59-0)
logP (Predicted) Moderate (~2.5 due to polar sulfamoyl) Higher (~3.2 due to fluorine)
Solubility Higher in acidic media (dimethylamino) Lower (fluorine increases hydrophobicity)
Bioavailability Potentially balanced absorption Enhanced membrane permeability

Fluorinated analogs prioritize stability and lipophilicity, whereas the target compound’s polar groups may favor solubility and target engagement .

Biological Activity

3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide, also known as CAS No. 881291-56-1, is an organic compound belonging to the class of benzamides. The compound features a dimethylamino group and a methylsulfamoyl group, which are critical for its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The chemical structure of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide can be represented as follows:

C16H19N3O3S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

Anticancer Potential

The compound is being investigated for its anticancer properties. The presence of the dimethylamino and methylsulfamoyl groups may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that related benzamide derivatives exhibit cytotoxic effects on cancer cells, suggesting that 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide may share these properties .

The biological activity of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide is believed to involve its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances the compound's lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit certain enzymes crucial for cancer cell survival.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in inflammation and cancer progression.

Comparative Analysis

CompoundStructureBiological Activity
3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamideStructureAntimicrobial, Anticancer
N-phenylbenzamideLacks methylsulfamoyl groupModerate antimicrobial
4-(N-methylsulfamoyl)phenylbenzamideLacks dimethylamino groupReduced efficacy

Case Studies

  • Anticancer Activity : A study published in MDPI assessed the anticancer potential of various benzamide derivatives, highlighting their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Inflammation Modulation : Research indicates that similar compounds can modulate inflammatory responses by inhibiting the NLRP3 inflammasome, which is implicated in various chronic diseases .

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